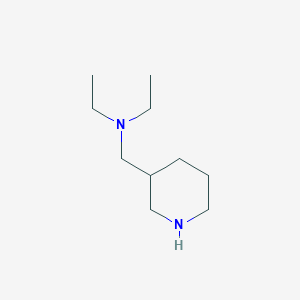![molecular formula C13H19ClN2S B1169567 Hcl-phe-psi[CS-N]-pyrrolidide CAS No. 184360-53-0](/img/structure/B1169567.png)
Hcl-phe-psi[CS-N]-pyrrolidide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such compounds can be achieved through various methods, including solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . Solution phase synthesis is sometimes required for peptides with non-typical structures . The solution synthesis is beneficial, especially for large-scale synthesis (gram-scale) of short peptides, where solid-phase synthesis might be too expensive .Molecular Structure Analysis
The molecular structure of such compounds is likely to be complex and would depend on the specific sequence of amino acids and other components. The Phe-Phe motif, for example, has been shown to self-assemble into nanostructures with interesting properties, including photoinduced ferroelectricity and piezoelectricity . These properties suggest the potential for functional nanomaterials that respond to electrical or mechanical stimuli .Chemical Reactions Analysis
The chemical reactions involved in the formation and modification of such compounds would depend on the specific synthesis methods used. For example, acid hydrolysis is a common method for hydrolyzing a protein sample, which can be performed in either vapor or liquid phase . The acid-hydrolysis reaction with 6 M HCl results in the addition of water to each covalent peptide bond, yielding the desired individual amino acids .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. For example, the Phe-Phe motif has been shown to self-assemble into nanostructures with interesting properties, including photoinduced ferroelectricity and piezoelectricity .Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with such compounds would depend on their specific structure and use. For example, hydrochloric acid, which may be involved in the synthesis of such compounds, is known to be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation .
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S.ClH/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15;/h1-3,6-7,12H,4-5,8-10,14H2;1H/t12-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTOAGNJNRCBAJ-YDALLXLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C(CC2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=S)[C@H](CC2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718684 |
Source


|
| Record name | (2S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propane-1-thione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
184360-53-0 |
Source


|
| Record name | (2S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propane-1-thione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-([1,2,4]Triazolo[3,4-a]phthalazin-6-ylamino)ethoxy]ethanol](/img/structure/B1169494.png)

